Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate (CAS: 148367-95-7) is a hydrazonyl halide derivative with the molecular formula C₁₁H₁₂Cl₂N₂O₂ and a molar mass of 275.13 g/mol . Its structure features a (2Z)-configuration, where the hydrazinylidene group adopts a planar geometry, and the phenyl ring is substituted with a chlorine atom at the meta-position and a methyl group at the para-position. This compound serves as a precursor in the synthesis of heterocyclic systems, leveraging its reactive hydrazone moiety .
Properties
Molecular Formula |
C11H12Cl2N2O2 |
|---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-8-5-4-7(2)9(12)6-8/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI Key |
DEPVJCSQDKUXOM-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)C)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-4-methylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. After the reaction, the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s hydrazone group makes it useful in the study of enzyme inhibitors and other biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with molecular targets through its hydrazone functional group. This group can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their physicochemical properties:
Key Observations:
- Substituent Effects on Molar Mass : Chlorine atoms and bulkier groups (e.g., methoxy, trichloro) increase molar mass. For example, the 2,4,5-trichloro derivative (329.99 g/mol) has a 19% higher mass than the parent compound .
- Electronic Properties : Electron-withdrawing groups (Cl, F) enhance electrophilicity at the hydrazone carbon, facilitating nucleophilic attack in heterocyclization reactions. In contrast, electron-donating groups (OCH₃, CH₃) reduce reactivity but improve solubility in polar solvents .
Structural and Crystallographic Features
- Hydrogen Bonding : The (Z)-configuration enables intramolecular N–H···O hydrogen bonding between the hydrazine NH and carbonyl oxygen, forming helical chains in the crystal lattice (e.g., in the 4-methoxy analog) .
- Crystal Systems: The 4-methoxy derivative crystallizes in a monoclinic system (space group P21) with unit cell parameters a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, and β = 91.468° . The 4-chloro analog (CAS: 132839-05-5) likely adopts similar packing due to comparable substituent electronic profiles .
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate, with the CAS number 148367-95-7, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
- Molecular Formula : C11H12Cl2N2O2
- Molecular Weight : 275.13 g/mol
- CAS Number : 148367-95-7
- Purity : Typically ≥ 97% .
Structural Characteristics
The compound features a chloroacetate moiety linked to a hydrazone structure, which contributes to its biological properties. The presence of chlorine and methyl groups in the phenyl ring may enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, hydrazones have been studied for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Anticancer Activity
Hydrazone derivatives have been explored for anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific case studies have demonstrated its efficacy against different cancer cell lines, although further research is needed to elucidate the precise mechanisms involved .
Insecticidal Activity
The compound's structural similarity to known insecticides suggests potential insecticidal properties. Preliminary studies indicate that it may affect the nervous system of insects, leading to paralysis and death. This aligns with findings from related compounds that have shown effectiveness against agricultural pests .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Insecticidal | Paralysis and mortality in target insect species | , |
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazone derivatives, including this compound, revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–200 µg/mL, indicating a promising potential for development as an antimicrobial agent.
Case Study 2: Anticancer Mechanism Exploration
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound may activate intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
